molecular formula C15H12N2O2 B3013148 (2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide CAS No. 514822-15-2

(2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No.: B3013148
CAS No.: 514822-15-2
M. Wt: 252.273
InChI Key: FAKHGOLIXIUETJ-CMDGGOBGSA-N
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Description

(2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is a cinnamanilide derivative characterized by an E-configured α,β-unsaturated enamide bridge connecting a 2-cyanophenylamine moiety and a 5-methylfuran-2-yl group. The compound’s structure combines electron-withdrawing (cyano) and lipophilic (methylfuran) substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name

(E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-11-6-7-13(19-11)8-9-15(18)17-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKHGOLIXIUETJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide, with the molecular formula C15H12N2O2C_{15}H_{12}N_{2}O_{2} and a molecular weight of 252.273 g/mol, is a compound that has attracted attention for its potential biological activities, particularly in cancer research and antimicrobial applications. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure

The structure of this compound is characterized by:

  • A cyano group (-C≡N)
  • A furan ring (a five-membered aromatic ring containing oxygen)
  • An aryl group (substituted phenyl)

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : It may trigger programmed cell death in cancer cells by modulating pathways associated with apoptosis.
  • Anti-inflammatory Properties : The compound's structural features suggest potential interactions with inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, a study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against human cancer cell lines, including MCF7 (breast cancer) and HEP2 (laryngeal carcinoma), with IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 Value (µg/mL)
This compoundMCF79.5
This compoundHEP212

Mechanistic Studies

Mechanistic studies using real-time PCR indicated that the compound affects the expression levels of key genes involved in cell cycle regulation and apoptosis, such as:

  • KI-67 : A marker for proliferation
  • Survivin : An inhibitor of apoptosis
  • Cyclooxygenase-2 (COX-2) : An enzyme associated with inflammation

Flow cytometry analysis revealed that treatment with this compound led to increased late apoptotic and dead cells in a dose-dependent manner .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Its structural components may enhance its ability to disrupt microbial membranes or inhibit essential microbial enzymes.

Case Studies

  • Chalcone Derivatives : A study on chalcone derivatives indicated that compounds structurally related to this compound exhibited significant anticancer activity across various cell lines, reinforcing the potential therapeutic applications of this class of compounds .
    • Key Findings :
      • Significant reduction in cell viability at concentrations above 5 µg/mL.
      • Enhanced apoptotic effects noted at higher concentrations.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Anilide Ring

The anilide ring’s substitution pattern significantly impacts biological activity. Key analogs include:

  • (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide : This compound, bearing strongly electron-withdrawing 3,5-bis(trifluoromethyl) groups, demonstrated potent antistaphylococcal activity (MIC = 1.56 µg/mL against S. aureus) and antitubercular effects (MIC = 3.12 µg/mL against M. tuberculosis H37Ra) .
  • (2E)-N-(2-methoxyphenyl)-3-phenylprop-2-enamide : A methoxy group at the ortho position reduced lipophilicity (log kis = 1.11) and resulted in negligible antimicrobial activity (MIC >25 µg/mL) .
  • (2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide: A bromo substituent at the para position (analogous to the target’s 2-cyano group) showed moderate activity, highlighting the role of halogen vs. cyano electronic effects .
Table 1: Impact of Anilide Substituents on Key Properties
Compound Substituent log kis/ClogD7.4 Antimicrobial Activity (MIC, µg/mL) SAR Insight
Target Compound 2-cyano ~2.5* Not reported Moderate lipophilicity, EWG
[3,5-bis(CF3)phenyl] analog 3,5-bis(trifluoromethyl) 3.8 1.56 (S. aureus) High lipophilicity, strong EWG
[3-F-4-CF3-phenyl] analog 3-F, 4-CF3 3.2 3.12 (M. tuberculosis) Balanced EWG and lipophilicity
[2-methoxyphenyl] analog 2-methoxy 1.11 >25 (S. aureus) Low lipophilicity, EDG

*Estimated based on substituent contributions. EWG = electron-withdrawing group; EDG = electron-donating group.

Role of the Furan Moiety

The 5-methylfuran-2-yl group in the target compound contributes to:

  • Lipophilicity : Methyl substitution enhances log P compared to unsubstituted furan analogs.
  • Biofilm inhibition : Furan-containing cinnamamides (e.g., ) reduced S. aureus biofilm formation by >50% at sub-MIC concentrations .

Antimicrobial Activity

While the target compound’s activity remains uncharacterized, analogs with similar features suggest:

  • Bactericidal action : Compounds like (2E)-N-[3-fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide () reduced bacterial viability by >99% within 8 hours .
  • Synergy with antibiotics : Trifluoromethyl-substituted cinnamamides enhanced the efficacy of ampicillin and isoniazid by 4–8 fold .

Cytotoxicity and Selectivity

Most cinnamamides, including those with cyano groups (e.g., ), showed low cytotoxicity (IC50 >50 µM in THP1 cells) . However, ortho-substituted derivatives (e.g., 2-bromo-4-chloro analog in ) occasionally exhibited cytotoxicity, suggesting substitution position impacts safety .

Physicochemical and ADMET Properties

Lipophilicity and Solubility

  • log kis/ClogD7.4: The target’s 2-cyano group likely confers a log D ~2.5, intermediate between methoxy (1.11) and trifluoromethyl (3.8) analogs .
  • Solubility: Cyano groups may reduce aqueous solubility compared to hydroxyl or amine substituents.

Metabolic Stability

  • Amide hydrolysis: The enamide bridge’s stability varies with substitution; electron-withdrawing groups (e.g., cyano) may slow enzymatic hydrolysis .

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